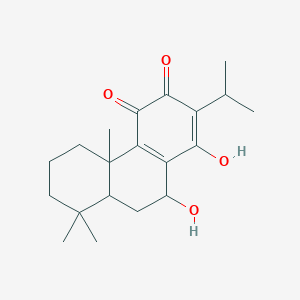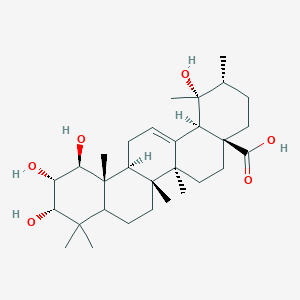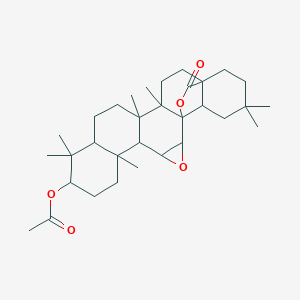
Taxoquinone
Übersicht
Beschreibung
Taxoquinone is a naturally occurring compound found in various species . It is known to be a natural anti-bacterial agent against a wide range of bacteria with little or no toxicity . In addition, taxoquinone has potent anti-diabetic and anti-melanin potential due to the inhibition of α-glucosidase and tyrosinase .
Synthesis Analysis
The synthesis of Taxoquinone involves oxidation of ferruginol with benzoyl peroxide, which results in the formation of 12-benzoyloxy-11-hydroxyabieta-8,11,13-triene. This compound is then converted into Taxoquinone .
Molecular Structure Analysis
Taxoquinone contains a total of 54 bonds; 26 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .
Chemical Reactions Analysis
Quinones, including Taxoquinone, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
Physical And Chemical Properties Analysis
Taxoquinone contains a total of 52 atoms; 28 Hydrogen atoms, 20 Carbon atoms, and 4 Oxygen atoms . Quinones, by their antioxidant activity, improve general health conditions .
Wissenschaftliche Forschungsanwendungen
Anti-Amyloidogenic Effects
Taxoquinone has been found to have anti-amyloidogenic effects . Alzheimer’s disease (AD) is a neurodegenerative brain disease that interferes with daily life, and the accumulation of beta-amyloid (Aβ), along with oxidative stress-inducing neurocellular apoptosis, has been considered one of the causes of AD . Taxoquinone significantly reduced the aggregation of Aβ into oligomers and fibrils . This suggests that Taxoquinone has potential for further study to be developed as anti-AD agents .
Anti-Bacterial Agent
Taxoquinone is known to be a natural anti-bacterial agent against a wide range of bacteria . It has been used for centuries with little or no toxicity .
Anti-Diabetic Potential
Taxoquinone has potent anti-diabetic potential due to the inhibition of α-glucosidase . This suggests that it may have potential to reduce after meal blood glucose levels .
Anti-Melanin Potential
Taxoquinone has anti-melanin potential due to tyrosinase inhibition . This suggests that it may serve as a skin depigmentation agent, helping to maintain healthy skin .
Antimycotic Potential
Taxoquinone has demonstrated potential antimycotic effects against Candida species . It inhibits the growth of various clinical isolates of Candida species . This suggests that Taxoquinone may act as an effective agent when applied to a clinical Candida infection situation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10-12,21-22H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZYPYJGZYLHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2O)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944381 | |
| Record name | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taxoquinone | |
CAS RN |
21764-41-0, 21887-01-4 | |
| Record name | TAXOQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HORMINON | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)

![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)
![Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)





